

# In-Depth Technical Guide to the Physical Characteristics of 3-(Pentafluorosulfanyl)benzaldehyde

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## Compound of Interest

**Compound Name:** 3-(Pentafluorosulfanyl)benzaldehyde

**Cat. No.:** B1598041

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## Introduction: The Significance of the Pentafluorosulfanyl Moiety

The pentafluorosulfanyl ( $\text{SF}_5$ ) group has garnered significant interest in medicinal and materials chemistry, often being referred to as a "super-trifluoromethyl" group.<sup>[1]</sup> Its strong electron-withdrawing nature, combined with high thermal and chemical stability, and increased lipophilicity, makes it a valuable substituent for modulating the properties of organic molecules.<sup>[2][3]</sup> **3-(Pentafluorosulfanyl)benzaldehyde** serves as a key building block for introducing this unique moiety into a wide range of molecular scaffolds, enabling the exploration of novel pharmaceuticals, agrochemicals, and advanced materials.<sup>[4][5]</sup> Understanding its fundamental physical characteristics is paramount for its effective use in synthesis and for predicting the properties of its derivatives.

## Molecular Structure and Identification

A foundational understanding of a molecule begins with its structure. The logical relationship and connectivity of atoms in **3-(Pentafluorosulfanyl)benzaldehyde** are depicted below.

Caption: Molecular structure of **3-(Pentafluorosulfanyl)benzaldehyde**.

## Core Physicochemical Properties

A summary of the key physical properties of **3-(Pentafluorosulfanyl)benzaldehyde** is presented in the table below. These values are essential for handling, reaction setup, and purification.

Property	Value	Source(s)
Molecular Formula	C <sub>7</sub> H <sub>5</sub> F <sub>5</sub> OS	[6]
Molecular Weight	232.17 g/mol	[6]
Appearance	Colorless liquid or crystalline solid	[4]
Melting Point	50-54 °C	[4]
Boiling Point	160 °C (at 0.5 mmHg)	[4]
Density	1.592 g/cm <sup>3</sup> (at 20 °C)	[4]
Solubility	Soluble in organic solvents such as ether, dimethylformamide, and dichloromethane.	[4]
CAS Number	401892-80-6	[6]

## Spectroscopic Characterization

Spectroscopic analysis is critical for the unambiguous identification and purity assessment of a chemical compound. The following sections detail the expected spectroscopic signatures for **3-(Pentafluorosulfanyl)benzaldehyde** based on the analysis of related structures and general principles of spectroscopy.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the fluorine atoms within the molecule.

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton and the aromatic protons. The aldehydic proton (CHO) typically appears as a singlet in the downfield region (around 10.0 ppm) due to the strong deshielding effect of the carbonyl group.[7] The four aromatic protons will exhibit complex splitting patterns in the aromatic region (typically 7.5-8.5 ppm), influenced by their positions relative to the electron-withdrawing aldehyde and pentafluorosulfanyl groups.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon at a significantly downfield chemical shift (around 190 ppm).[8] The aromatic carbons will resonate in the 120-150 ppm range, with their specific shifts influenced by the substituents. The carbon attached to the  $\text{SF}_5$  group is expected to show coupling with the fluorine atoms.
- $^{19}\text{F}$  NMR: The fluorine NMR spectrum is a key identifier for this compound. The  $\text{SF}_5$  group typically displays a characteristic  $\text{A}_4\text{B}$  pattern, with one axial fluorine (pentet) and four equatorial fluorines (doublet). For aryl- $\text{SF}_5$  compounds, the axial fluorine ( $\text{F}_\text{p}$ ) usually resonates around 80-90 ppm, while the equatorial fluorines ( $\text{F}_\text{e}$ ) appear around 60-70 ppm, with a  $J(\text{F}_\text{e}-\text{F}_\text{p})$  coupling constant of approximately 150 Hz.[9][10][11]

## Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands for **3-(Pentafluorosulfanyl)benzaldehyde** are predicted as follows:

- C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group is expected around  $1700\text{-}1720\text{ cm}^{-1}$ .[12]
- Aromatic C-H Stretch: Weak to medium bands will appear above  $3000\text{ cm}^{-1}$ .
- Aldehyde C-H Stretch: Two weak bands are anticipated around  $2720\text{ cm}^{-1}$  and  $2820\text{ cm}^{-1}$ .
- Aromatic C=C Stretch: Medium intensity bands will be observed in the  $1450\text{-}1600\text{ cm}^{-1}$  region.
- S-F Stretch: Strong absorptions characteristic of the S-F bonds in the  $\text{SF}_5$  group are expected in the fingerprint region, typically between  $800$  and  $600\text{ cm}^{-1}$ .

## Mass Spectrometry (MS)

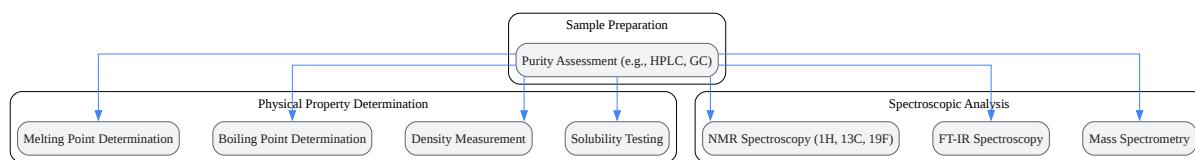
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For **3-(Pentafluorosulfanyl)benzaldehyde**, the following is expected:

- Molecular Ion ( $M^+$ ): A peak corresponding to the molecular weight of the compound ( $m/z = 232.17$ ) should be observed.
- Fragmentation Pattern: Common fragmentation pathways for benzaldehydes include the loss of a hydrogen atom ( $M-1$ ), leading to a peak at  $m/z$  105 for the benzoyl cation, and the loss of the carbonyl group ( $M-28$ ), resulting in a phenyl cation at  $m/z$  77.<sup>[13]</sup> The presence of the  $SF_5$  group will lead to characteristic fragmentation patterns involving the loss of fluorine atoms or the entire  $SF_5$  moiety.

## Experimental Protocols for Physical Characterization

To ensure the reliability and reproducibility of the physical data, standardized experimental protocols must be followed.

## Workflow for Comprehensive Physical Characterization



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